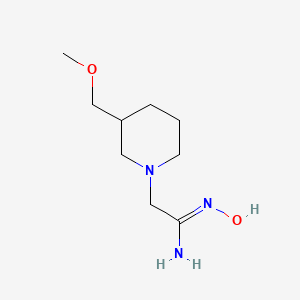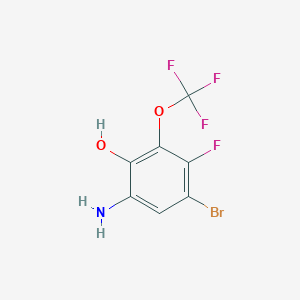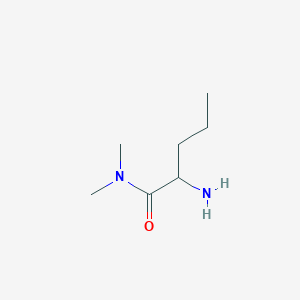
2-amino-N,N-dimethylPentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N-dimethylPentanamide is an organic compound belonging to the class of amides It features an amide functional group, with a nitrogen atom bonded to two methyl groups and an amino group attached to the second carbon of the pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,N-dimethylPentanamide typically involves the reaction of 2-amino-pentanoic acid with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The process can be summarized as follows:
Starting Materials: 2-amino-pentanoic acid and dimethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Dehydrating Agent: Agents like thionyl chloride or carbodiimides are used to promote the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,N-dimethylPentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Substituted amides with various functional groups.
Scientific Research Applications
2-Amino-N,N-dimethylPentanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylPentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and inhibiting enzymatic activity.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-Amino-N,N-dimethylbutanamide: Similar structure but with a shorter carbon chain.
2-Amino-N,N-dimethylhexanamide: Similar structure but with a longer carbon chain.
N,N-Dimethylacetamide: Lacks the amino group but has a similar amide structure.
Uniqueness: 2-Amino-N,N-dimethylPentanamide is unique due to its specific chain length and the presence of both an amino group and a dimethyl-substituted amide group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-N,N-dimethylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5-6(8)7(10)9(2)3/h6H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOINTFUWBVKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;hydrogen sulfate](/img/structure/B13432121.png)
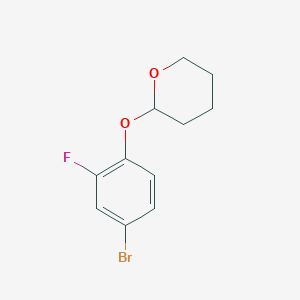
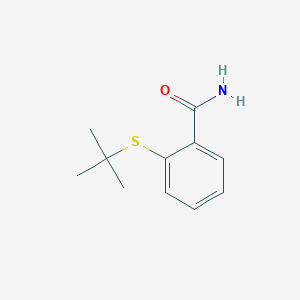

![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
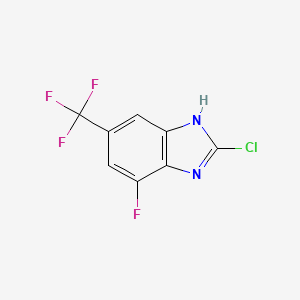
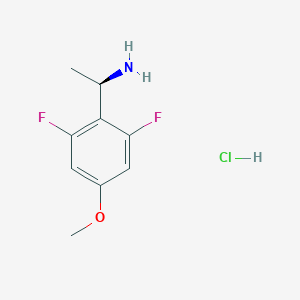
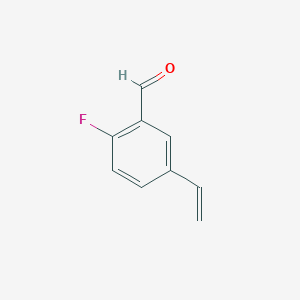
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
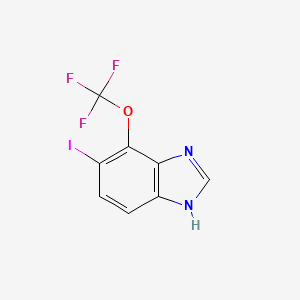
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
